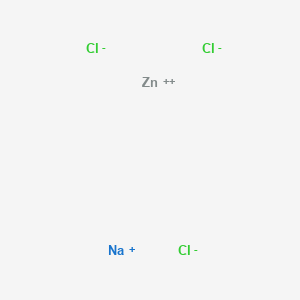
Sodium zinc chloride (1/1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium zinc chloride (1/1/3) is an ionic compound composed of sodium, zinc, and chloride ions in a specific stoichiometric ratio. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium zinc chloride can be synthesized through the reaction of sodium chloride with zinc chloride in an aqueous solution. The reaction typically involves dissolving equimolar amounts of sodium chloride and zinc chloride in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of sodium zinc chloride often involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the compound in the desired stoichiometric ratio. The process may include steps such as filtration, evaporation, and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium zinc chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between reactants.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Often involve reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution Reactions: Typically involve the use of other halide salts or metal ions in aqueous solutions.
Major Products Formed:
Oxidation-Reduction Reactions: Can produce zinc oxide and sodium chloride as major products.
Substitution Reactions: May result in the formation of different metal chlorides and sodium salts.
Scientific Research Applications
Sodium zinc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of batteries, as a corrosion inhibitor, and in the manufacturing of textiles and paper.
Mechanism of Action
The mechanism of action of sodium zinc chloride involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and modulate signaling pathways. Sodium ions contribute to maintaining osmotic balance and electrical neutrality in solutions.
Comparison with Similar Compounds
Sodium chloride:
Zinc chloride: Used in organic synthesis, as a dehydrating agent, and in the production of batteries.
Potassium chloride: Used as a fertilizer, in medical treatments, and in food processing.
Uniqueness of Sodium Zinc Chloride: Sodium zinc chloride is unique due to its specific stoichiometric ratio and the combined properties of sodium and zinc ions. This compound exhibits distinct chemical reactivity and applications that are not observed in its individual components or other similar compounds.
Properties
CAS No. |
64417-99-8 |
|---|---|
Molecular Formula |
Cl3NaZn |
Molecular Weight |
194.7 g/mol |
IUPAC Name |
sodium;zinc;trichloride |
InChI |
InChI=1S/3ClH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
InChI Key |
HYEKBBUUXFWKKZ-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















